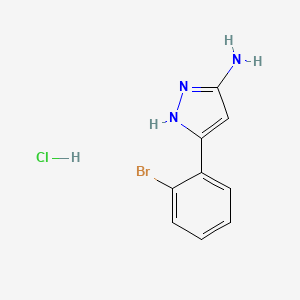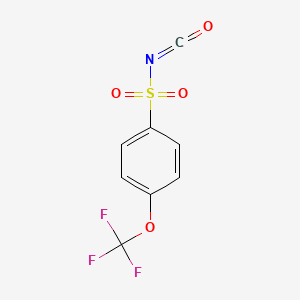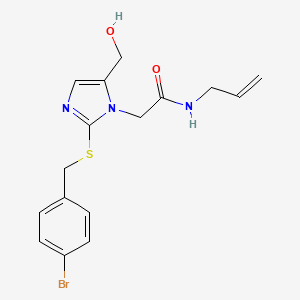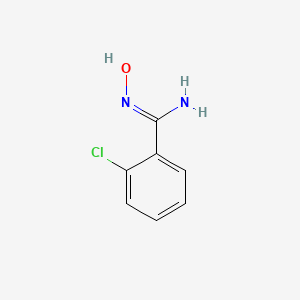
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a bromophenyl group, which is a type of aryl halide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-bromophenylhydrazine hydrochloride have been synthesized through methods like diazotization, reduction, purification, and salification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-Bromophenylhydrazine hydrochloride has a molecular weight of 223.498 Da .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various drugs. Its structure allows for the creation of derivatives that may exhibit therapeutic properties. For instance, pyrazole derivatives have been studied for their antileishmanial and antimalarial activities .
Antimicrobial Agent Development
Research has indicated that pyrazole compounds, similar to the one , show notable antimicrobial activity against a range of bacteria and fungi. This makes them promising candidates for the development of new antimicrobial agents .
Mecanismo De Acción
Target of Action
Similar compounds such as 5-amino-pyrazoles have been reported to have diverse applications in pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that the bromophenyl group in the compound could potentially undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could facilitate the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of organoboron reagents with organic halides or triflates using a palladium catalyst, which could potentially be a part of the compound’s biochemical pathway.
Result of Action
Given the potential involvement of the compound in sm cross-coupling reactions , it could potentially influence carbon-carbon bond formation in biological systems.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reactions that the compound might be involved in are known to be influenced by these factors .
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, recent advances in the synthesis of borinic acid derivatives suggest potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Propiedades
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMUANNWXBSNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2949160.png)
![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)
![1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949162.png)
![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)


![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)

![N1-butyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2949175.png)
![N-isobutyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2949176.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2949177.png)


